molecular formula C10H18N2O3 B13774903 2-Butenoic acid, 3-((((1,1-dimethylethyl)amino)carbonyl)amino)-, methyl ester CAS No. 64346-47-0

2-Butenoic acid, 3-((((1,1-dimethylethyl)amino)carbonyl)amino)-, methyl ester

Cat. No.: B13774903
CAS No.: 64346-47-0
M. Wt: 214.26 g/mol
InChI Key: UXOROTUGAADVMK-UHFFFAOYSA-N
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Description

Methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate is a structurally complex organic compound featuring a conjugated enone system (α,β-unsaturated ester), a urea linkage, and a tert-butylamino group. Its molecular formula is inferred as C₉H₁₅N₃O₃, with a calculated molecular weight of 213.24 g/mol. The compound’s key functional groups include:

  • Methyl ester (COOCH₃): Enhances lipophilicity and influences hydrolysis kinetics.
  • Urea moiety (NH-C(O)-NH): Facilitates hydrogen bonding, often critical in biological interactions.
  • tert-Butylamino group ((CH₃)₃C-NH-): Imparts steric bulk and metabolic stability.

Properties

CAS No.

64346-47-0

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 3-(tert-butylcarbamoylamino)but-2-enoate

InChI

InChI=1S/C10H18N2O3/c1-7(6-8(13)15-5)11-9(14)12-10(2,3)4/h6H,1-5H3,(H2,11,12,14)

InChI Key

UXOROTUGAADVMK-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/NC(=O)NC(C)(C)C

Canonical SMILES

CC(=CC(=O)OC)NC(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate typically involves the reaction of tert-butylamine with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the nucleophilic addition.

Industrial Production Methods

In an industrial setting, the production of methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: The compound is used in the study of enzyme mechanisms and protein modifications.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-[[[tert-butylamino]carbonyl]amino]-2-butenoate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. The removal of the protecting group is typically achieved through acid-catalyzed hydrolysis, which cleaves the carbamate linkage and releases the free amine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance
Methyl 3-(((tert-butylamino)carbonyl)amino)-2-butenoate C₉H₁₅N₃O₃ 213.24 Urea, methyl ester, tert-butylamino Likely intermediate or bioactive molecule
Levobunolol Hydrochloride C₁₇H₂₆ClNO₃ 327.85 tert-Butylamino, β-hydroxypropoxy, naphthalenone Beta-blocker (cardiovascular drug)
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate C₉H₁₆INO₄ 329.13 Boc-protected amine, iodine, methyl ester Synthetic intermediate for peptides
3-[(tert-butylamino)methyl]-N-methyl-N-[(2-methylcyclopropyl)methyl]pyridin-2-amine C₁₆H₂₇N₃ 261.41 Pyridine, tert-butylamino, cyclopropyl Potential CNS or receptor-targeting agent
Key Observations :

Functional Group Diversity: The target compound’s urea linkage distinguishes it from Levobunolol (ether linkage) and the pyridine derivative (amine linkage) . The iodine atom in Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate enables halogen-specific reactivity (e.g., Suzuki coupling), absent in the target compound .

Steric and Electronic Effects :

  • The tert-butyl group in all compounds enhances hydrophobicity, but its placement varies:
  • In the target compound, it is part of a urea moiety, favoring hydrogen-bond acceptor properties.
  • In Levobunolol, it contributes to β-adrenergic receptor binding .

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